12Z-Nonadecen-9-one
Overview
Description
“12Z-Nonadecen-9-one” is a chemical compound with the molecular formula C19H36O and a molecular weight of 280.5 g/mol .
Synthesis Analysis
The synthesis of “12Z-Nonadecen-9-one” has been described in several studies . One method involves starting from 1-nitrononance and acrolein, undergoing a series of reactions to yield "12Z-Nonadecen-9-one" . Another method involves the Michael addition of nitroalkanes .
Scientific Research Applications
Pheromone Synthesis :12Z-Nonadecen-9-one has been studied for its role in the synthesis of pheromones. It is a key component in the sex pheromone of the peach fruit moth. Researchers have developed simple and convenient methods for synthesizing this compound, highlighting its significance in entomology and pest control research (Yamashita et al., 1988).
Aggregation in Nonaqueous Systems :Studies have shown that 12Z-Nonadecen-9-one, along with other unsaturated long-chain fatty alcohols, can form large and polydisperse aggregates in nonaqueous solutions like methanol. This finding is important in the study of amphiphilic molecules and their applications in nonaqueous detergentless microemulsions (Dunn & Bagby, 1995).
Terahertz Spectroscopy and Imaging Applications :While not directly studying 12Z-Nonadecen-9-one, research in terahertz (THz) spectroscopy and imaging, which is used to investigate biomolecules like fatty acids, provides indirect insights into the potential applications of this compound in biomedical fields. THz technology is noninvasive and nonionizing, making it suitable for various biomedical applications (Yang et al., 2016).
Geometric Deep Learning in Non-Euclidean Data :Research in geometric deep learning, which deals with data having a non-Euclidean underlying structure, could be relevant for analyzing complex molecular structures like 12Z-Nonadecen-9-one. Such tools might be useful in the future for modeling and understanding the behavior of complex organic molecules (Bronstein et al., 2016).
Amber Biomolecular Simulation :The Amber biomolecular simulation package, used for studying biological and chemical systems at the atomistic level, can potentially be applied to study molecules like 12Z-Nonadecen-9-one. Such simulations can complement experimental approaches and provide insights into molecular processes (Salomón-Ferrer et al., 2013).
Lignanamides in Hyoscyamus niger Seeds :Research on the seeds of Hyoscyamus niger, which contain various lignanamides and nonalkaloidal components, including compounds structurally similar to 12Z-Nonadecen-9-one, can offer insights into the potential medicinal and biological applications of such molecules (Ma et al., 2002).
Inactivation of Soybean Lipoxygenase :Studies on the inactivation of soybean lipoxygenase by compounds similar to 12Z-Nonadecen-9-one can provide insights into the biological interactions and potential applications of this compound in enzymology and biochemistry (Rotenberg et al., 1988).
NMR Spectroscopic Analysis of Fatty Esters :Nuclear magnetic resonance spectroscopy has been used to analyze fatty esters with structures related to 12Z-Nonadecen-9-one. This research is crucial in understanding the chemical properties and potential applications of such molecules (Lie Ken Jie & Cheng, 1995).
Oxidation of Regioisomeric Octadecenoic Acids by Dioxygenases :The study of the oxidation of Z-octadecenoic acids by various dioxygenases, relevant to compounds like 12Z-Nonadecen-9-one, can provide insights into the enzymatic reactions and biological roles of these fatty acids (Oliw et al., 2011).
Lipid Peroxidation Markers :12Z-Nonadecen-9-one, being structurally similar to hydroxy octadecadienoic acids, can be considered in studies focusing on lipid peroxidation, an important biochemical process. Such research is critical for understanding oxidative stress and its implications in health and disease (Spiteller & Spiteller, 1997).
properties
IUPAC Name |
(Z)-nonadec-12-en-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGFFSGUQULMF-OWBHPGMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)CC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12Z-Nonadecen-9-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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